2-(Isoquinolin-8-YL)acetic acid

Description

Molecular Architecture and Bonding Patterns

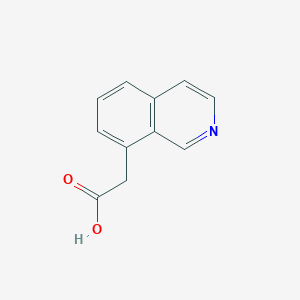

The molecular structure of 2-(isoquinolin-8-yl)acetic acid comprises a bicyclic isoquinoline system linked to a carboxylic acid group via a methylene bridge at the 8-position. The isoquinoline nucleus consists of a benzene ring fused to a pyridine ring, with nitrogen at position 2. The acetic acid substituent ($$-\text{CH}_2\text{COOH}$$) extends from the carbon at position 8 of the isoquinoline framework, as evidenced by its SMILES notation: $$ \text{C1=CC2=C(C=NC=C2)C(=C1)CC(=O)O} $$ .

The bonding patterns reveal conjugation between the aromatic $$\pi$$-system of isoquinoline and the electron-withdrawing carboxylic acid group. Density functional theory (DFT) calculations predict partial charge distribution, with the nitrogen atom in the pyridine ring and the carbonyl oxygen of the acetic acid moiety acting as sites of elevated electron density. The InChIKey $$ \text{IMRWVKLIXGNZKQ-UHFFFAOYSA-N} $$ further confirms the unique stereoelectronic configuration, distinguishing it from positional isomers.

A notable feature is the planar orientation of the carboxylic acid group relative to the isoquinoline ring, stabilized by intramolecular hydrogen bonding between the acidic proton and the pyridinic nitrogen. This interaction influences both the compound’s solubility and reactivity, as demonstrated in synthetic pathways involving acyl chloride intermediates .

Propriétés

Formule moléculaire |

C11H9NO2 |

|---|---|

Poids moléculaire |

187.19 g/mol |

Nom IUPAC |

2-isoquinolin-8-ylacetic acid |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6H2,(H,13,14) |

Clé InChI |

IMRWVKLIXGNZKQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=NC=C2)C(=C1)CC(=O)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmaceutical Development

The pharmaceutical industry is one of the primary fields exploring the therapeutic potential of 2-(Isoquinolin-8-YL)acetic acid. Research indicates that this compound may have applications in developing drugs targeting neurological disorders. Specifically, it has been investigated for its role in synthesizing isoquinoline derivatives that exhibit biological activity against various conditions, including cancer and inflammation.

- Case Study : A study published in Nature Communications highlighted the synthesis of isoquinoline derivatives from this compound, demonstrating their efficacy as P2X7 receptor antagonists, which are implicated in chronic pain and inflammatory diseases .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and cellular pathways. Its ability to modify biological systems makes it an essential compound for researchers investigating complex biological processes.

- Case Study : Research conducted by Yang et al. utilized this compound to explore enzyme catalysis through Ugi reactions, leading to the development of new isoquinoline-based scaffolds that showed promise in drug discovery .

Material Science

The incorporation of this compound into polymers has shown potential to enhance material properties such as flexibility and durability. This application could lead to advancements in creating advanced materials suitable for various industrial uses.

- Data Table : Comparison of Material Properties

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Flexibility | Moderate | High |

| Durability | Low | Enhanced |

| Thermal Stability | Moderate | Improved |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard in chromatographic techniques. Its consistent chemical properties help improve the accuracy and reliability of analytical measurements.

- Case Study : A report from the Journal of Chromatography demonstrated the use of this compound as a calibration standard in high-performance liquid chromatography (HPLC), improving detection limits for various analytes .

Environmental Science

Research is ongoing into the potential use of this compound in bioremediation processes. Its chemical structure may allow it to interact with pollutants, aiding in their breakdown and removal from contaminated environments.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations on the Quinoline/Isoquinoline Core

Nitro-Substituted Derivatives

- 2-[(5-Nitroquinolin-8-yl)oxy]acetic Acid (CAS: 118249-55-1): Molecular formula: C₁₁H₈N₂O₅; molecular weight: 248.19 g/mol. Features a nitro group at the 5-position and an oxygen linker. Stored at room temperature, contrasting with the parent compound’s refrigeration requirement .

- 2-(8-Nitroquinolin-7-yl)acetic Acid (CAS: 1312138-14-9): Molecular formula: C₁₁H₈N₂O₄; molecular weight: 232.19 g/mol.

Halogen-Substituted Derivatives

- 2-((5-Chloroquinolin-8-yl)oxy)acetic Acid (CAS: 88349-88-6): Molecular formula: C₁₁H₈ClNO₃; molecular weight: 237.64 g/mol.

Thio and Ester Derivatives

- 2-((5,7-Dinitroquinolin-8-yl)thio)acetic Acid Hydrazide: Contains a thioether linkage and nitro groups. Reacts with β-diketones and isocyanates, indicating utility in heterocyclic synthesis .

- 8-Acetoxy Carbostyril (Acetic acid 2-oxo-1,2-dihydro-quinolin-8-yl ester): Ester derivative with a ketone group. Used in pharmaceutical intermediates (e.g., carbostyril derivatives) .

Structural and Physicochemical Properties

Key Observations :

- Linker type (O vs. S) influences hydrogen-bonding capacity and acidity. Thioethers (S-linkers) may exhibit reduced polarity compared to oxygen analogues .

- Storage conditions correlate with stability; nitro and halogenated derivatives are often stable at room temperature, while the parent compound requires refrigeration .

Méthodes De Préparation

Reaction Mechanism and Conditions

The alkylation of isoquinoline derivatives with ethyl bromoacetate is a widely documented method. This nucleophilic substitution reaction typically employs potassium carbonate as a base in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–100°C). The isoquinoline nitrogen acts as a nucleophile, displacing bromide from ethyl bromoacetate to form the ethyl ester intermediate. Subsequent hydrolysis under basic or acidic conditions yields the free carboxylic acid.

Optimization and Yield Improvements

Key optimizations include:

-

Solvent Selection : DMF outperforms alternatives like tetrahydrofuran (THF) due to its high polarity, which stabilizes ionic intermediates.

-

Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by facilitating interphase reactant transfer.

-

Temperature Control : Prolonged heating at 90°C improves conversion rates but risks decomposition; a balance is achieved at 8–12 hours.

Yields for this method range from 58% to 75%, with purity confirmed via HPLC and NMR.

Ugi Four-Component Reaction Followed by Copper-Catalyzed Annulation

Multicomponent Reaction Design

This innovative approach combines the Ugi four-component reaction (Ugi-4CR) with copper-catalyzed annulation to construct the isoquinoline scaffold. The Ugi-4CR utilizes:

-

A carboxylic acid (e.g., 2-iodobenzoic acid)

-

An amine (e.g., ammonia)

-

An aldehyde (e.g., paraformaldehyde)

The Ugi adduct undergoes annulation with acetophenone derivatives in the presence of CuBr (10 mol%) and Cs₂CO₃ in DMSO at 90°C, yielding 2-(isoquinolin-8-yl)acetamides. Hydrolysis of the amide group then produces the target acid.

Catalytic Efficiency and Scope

-

Catalyst Screening : CuBr outperforms CuCl, CuI, and Cu₂O, achieving 79% yield under optimized conditions.

-

Substrate Compatibility : Electron-rich acetophenones (e.g., 4-methylacetophenone) yield 70–80%, while electron-deficient variants (e.g., 4-nitroacetophenone) show limited reactivity.

-

Gram-Scale Synthesis : The method scales effectively to 10 mmol without yield reduction, demonstrating industrial potential.

Bischler-Napieralski Cyclization and Subsequent Functionalization

Cyclization Strategy

Bischler-Napieralski cyclization constructs the isoquinoline core from β-phenethylamide precursors. For this compound, N-(2-cyclohex-1-enylethyl)-2-(4-methoxyphenyl)acetamide undergoes cyclization with phosphorus oxychloride (0.45–0.8 equivalents) in toluene at 100°C. The resulting dihydroisoquinoline is oxidized and functionalized via alkylation or hydrolysis.

Challenges and Solutions

-

Overcyclization Risk : Excess POCl₃ promotes side reactions; stoichiometric control is critical.

-

Post-Cyclization Modification : Direct alkylation with bromoacetic acid ester introduces the acetic acid sidechain, followed by deprotection.

Silver-Catalyzed Cyclization and Alkylation

Ethynyl-Imino Cyclization

A tandem imine and ethynyl–imino cyclization sequence assembles the isoquinoline scaffold. Silver triflate (AgOTf) and triflic acid (TFOH) co-catalyze the redox-neutral cyclization of ethynyl oximes, achieving 89% yield. Subsequent alkylation with ethyl bromoacetate introduces the acetic acid moiety.

Advantages Over Thermal Methods

-

Yield Enhancement : Silver catalysis improves yields from 46% (thermal) to 89%.

-

Regioselectivity : The method avoids isomerization byproducts common in thermal approaches.

Multi-Step Synthesis via Carboxylic Acid Activation

Stepwise Functionalization

This method involves:

Limitations

-

Synthetic Complexity : Requires multiple purification steps, reducing overall yield (35% over four steps).

-

Sensitivity : Diazoketones are thermally unstable, necessitating low-temperature handling.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Catalysts | Yield (%) | Scalability | Limitations |

|---|---|---|---|---|

| Alkylation | Ethyl bromoacetate, K₂CO₃ | 58–75 | High | Moderate yields |

| Ugi-4CR/Copper Catalysis | CuBr, Cs₂CO₃ | 62–90 | Moderate | Substrate-dependent yields |

| Bischler-Napieralski | POCl₃ | 50–65 | Low | Overcyclization risks |

| Silver Catalysis | AgOTf, TFOH | 80–89 | Moderate | Costly catalysts |

| Multi-Step Synthesis | TMSCHN₂, Diazoketones | 30–35 | Low | Complex purification |

Q & A

What are the standard synthetic routes for preparing 2-(isoquinolin-8-yl)acetic acid, and what are their key challenges?

Level : Basic

Answer :

The compound is typically synthesized via regioselective bromination of a precursor (e.g., 4-methoxyphenylacetic acid) in acetic acid, followed by functional group modifications . Key challenges include controlling reaction byproducts and ensuring regioselectivity. For example, bromine addition must be carefully titrated to avoid over-bromination, and purification often requires recrystallization from hot water to achieve high yields (~84%) . Reaction monitoring via NMR can confirm intermediate formation and regiochemistry .

How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound derivatives?

Level : Advanced

Answer :

Optimization involves adjusting solvent polarity, temperature, and catalyst systems. For instance, using mild acidic conditions (acetic acid) with slow bromine addition reduces side reactions like di-bromination . Catalytic methods (e.g., iridium/iodide systems) may improve selectivity for complex derivatives . Statistical design of experiments (DoE) can identify critical parameters, such as stoichiometry and reaction time, to maximize yield and purity .

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Level : Basic

Answer :

NMR : H and C NMR confirm substituent positions and electronic effects (e.g., deshielding of protons near electron-withdrawing groups) .

X-ray diffraction : Single-crystal analysis resolves molecular geometry, including bond angles (e.g., C–C–C angles ~118–121°) and hydrogen-bonding motifs (e.g., R(8) dimeric structures) .

Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

How does SHELX software enhance the refinement of crystallographic data for this compound?

Level : Advanced

Answer :

SHELXL refines hydrogen atom positions using riding models and optimizes thermal displacement parameters (U) based on parent atoms . For example, methyl group H-atoms are assigned U(H) = 1.5U(C) to account for motion . SHELXE can resolve twinning or pseudo-symmetry in crystals, critical for accurate space group determination .

What role does this compound play in natural product synthesis?

Level : Advanced

Answer :

The compound serves as a precursor in synthesizing bioactive molecules like Combretastatin A-4 and vancomycin analogs. Its isoquinoline moiety enables π-stacking interactions in enzyme binding sites, while the acetic acid group facilitates conjugation via Perkin condensation . For example, coupling with aryl halides under Suzuki-Miyaura conditions generates biaryl intermediates for anticancer agents .

How can electronic effects of substituents influence the reactivity of this compound?

Level : Advanced

Answer :

Electron-withdrawing groups (e.g., Br) at the 3-position increase the acidity of the acetic acid proton (pK ~2.5–3.0), enhancing nucleophilic substitution reactivity. Conversely, electron-donating groups (e.g., OCH) reduce electrophilicity at the isoquinoline ring, directing reactions to specific positions . DFT calculations can map electrostatic potential surfaces to predict regioselectivity .

What methodologies are used to assess the purity of this compound in academic research?

Level : Basic

Answer :

HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities at <0.1% levels .

Melting point analysis : Sharp melting points (e.g., 160–162°C) indicate high crystallinity and purity .

Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3%) .

How do hydrogen-bonding networks in this compound crystals affect its physicochemical properties?

Level : Advanced

Answer :

The compound forms centrosymmetric dimers via O–H⋯O hydrogen bonds (length ~2.65 Å), creating a robust R(8) motif. These interactions increase melting points and reduce solubility in apolar solvents. Crystal packing analysis (e.g., Mercury software) reveals how H-bonding dictates lattice stability and polymorph formation .

What strategies resolve contradictions in structural data between computational models and experimental results?

Level : Advanced

Answer :

X-ray vs. DFT : Discrepancies in bond angles (e.g., computed vs. observed C–C–Br angles) are reconciled by accounting for crystal packing forces in DFT models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.